propanedinitrile CAS No. 647840-03-7](/img/structure/B12603886.png)
[(5,6-Difluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile is a fluorinated organic compound It is characterized by the presence of both pyridine and nitrile functional groups, along with multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Difluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5,6-difluoropyridine with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of 5-chloro-2,3,6-trifluoropyridine as a starting material, which undergoes a series of reactions including substitution and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include vinylstannane, monothioacetic acids, and other nucleophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of agrochemicals and specialty materials
Wirkmechanismus
The mechanism of action of (5,6-Difluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Difluoropyridin-3-yl)methanol
- 5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine
- 2,6-Difluoropyridin-3-ylboronic acid
Uniqueness
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile stands out due to its combination of multiple fluorine atoms and nitrile groups, which confer unique chemical properties. These properties include enhanced stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
647840-03-7 |
|---|---|
Molekularformel |
C12H8F5N3 |
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
2-[(5,6-difluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H8F5N3/c13-9-3-8(5-20-10(9)14)4-11(6-18,7-19)1-2-12(15,16)17/h3,5H,1-2,4H2 |
InChI-Schlüssel |
WIEJLKLWAWFOIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)F)CC(CCC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)

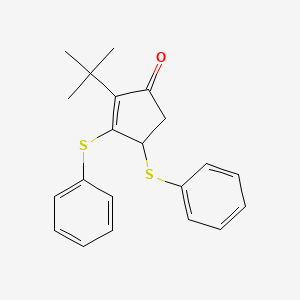
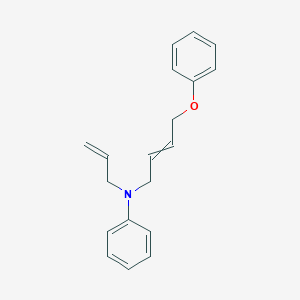
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
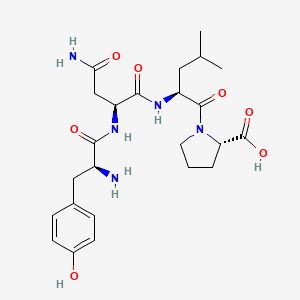
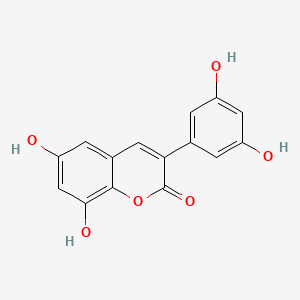
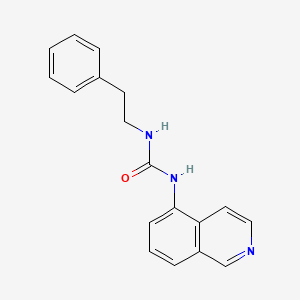
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)

